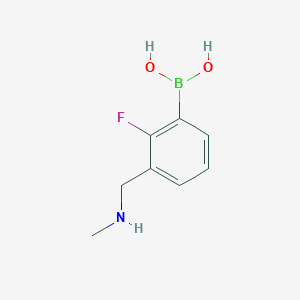

3-(N-methylaminomethyl)-2-fluorophenylboronic acid

Description

Properties

IUPAC Name |

[2-fluoro-3-(methylaminomethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BFNO2/c1-11-5-6-3-2-4-7(8(6)10)9(12)13/h2-4,11-13H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJCADUQSXQZOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)CNC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001195812 | |

| Record name | Boronic acid, B-[2-fluoro-3-[(methylamino)methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121511-43-9 | |

| Record name | Boronic acid, B-[2-fluoro-3-[(methylamino)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-fluoro-3-[(methylamino)methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic Acid: A Key Building Block in Modern Drug Discovery

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of a versatile fluorinated phenylboronic acid.

Introduction: The Strategic Advantage of Fluorinated Boronic Acids in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1] Fluorine's unique electronic characteristics can influence acidity, lipophilicity, metabolic stability, and binding affinity, often leading to improved drug efficacy and safety profiles.[1] Within this context, fluorinated phenylboronic acids have emerged as indispensable building blocks, particularly for their utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a Nobel prize-winning method for the formation of carbon-carbon bonds.[2]

This guide provides a comprehensive technical overview of 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid, a valuable reagent in the synthesis of complex organic molecules. Due to the limited availability of data on the mono-methyl analog, this guide will focus on the more extensively documented 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid, which serves as a representative example of this class of compounds. We will delve into its chemical structure, properties, a detailed synthetic protocol, and its applications in the development of novel therapeutics, providing insights from a Senior Application Scientist's perspective.

Chemical Structure and Properties

3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid is a trifunctional molecule featuring a phenylboronic acid moiety, a fluorine atom, and a dimethylaminomethyl group. This unique combination of functional groups imparts specific reactivity and properties that are highly desirable in medicinal chemistry. The boronic acid group is the reactive handle for cross-coupling reactions, the ortho-fluorine atom can influence the electronic properties of the aromatic ring and modulate the pKa of the boronic acid, and the dimethylaminomethyl group can serve as a point of attachment for further functionalization or influence solubility and pharmacokinetic properties.

| Property | Value | Source |

| Chemical Name | 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid | Sigma-Aldrich |

| Synonym(s) | (3-((dimethylamino)methyl)-2-fluorophenyl)boronic acid | Sigma-Aldrich[3] |

| CAS Number | 2121513-48-0 | Sigma-Aldrich[3] |

| Molecular Formula | C9H13BFNO2 | Sigma-Aldrich[3] |

| Molecular Weight | 197.02 g/mol | Sigma-Aldrich[3] |

| Appearance | White to off-white solid | Typical for phenylboronic acids |

| Purity | ≥95% | Sigma-Aldrich[3] |

| Storage | Refrigerated, under inert atmosphere | Sigma-Aldrich[3] |

Spectroscopic Data:

Synthesis of 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic Acid: A Step-by-Step Protocol

The synthesis of aminomethylphenylboronic acids can be achieved through various routes. A common and effective method involves a halogen-lithium exchange followed by borylation. The following protocol is a plausible and detailed synthetic route for 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid, adapted from established procedures for similar compounds.

Reaction Scheme:

Caption: Synthetic workflow for 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid.

Materials and Reagents:

-

1-Bromo-2-fluoro-3-(bromomethyl)benzene

-

Dimethylamine (2 M solution in THF)

-

n-Butyllithium (n-BuLi, 2.5 M solution in hexanes)

-

Trimethyl borate (B(OMe)3)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl, 2 M aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Experimental Protocol:

Step 1: Synthesis of 1-Bromo-3-((dimethylamino)methyl)-2-fluorobenzene (Intermediate 1)

-

To a solution of 1-bromo-2-fluoro-3-(bromomethyl)benzene (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add dimethylamine (2.0 M solution in THF, 2.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction with water and extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure 1-bromo-3-((dimethylamino)methyl)-2-fluorobenzene.

Causality Behind Experimental Choices: The use of an excess of dimethylamine ensures the complete conversion of the starting material. The reaction is performed under an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen.

Step 2: Synthesis of 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid (Final Product)

-

Dissolve 1-bromo-3-((dimethylamino)methyl)-2-fluorobenzene (1.0 eq) in anhydrous THF (0.1 M) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (2.5 M in hexanes, 1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Add trimethyl borate (3.0 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl.

-

Adjust the pH of the aqueous layer to approximately 7 with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid.

-

The crude product can be purified by recrystallization or precipitation.

Causality Behind Experimental Choices: The low temperature (-78 °C) for the lithium-halogen exchange is crucial to prevent side reactions. An excess of trimethyl borate is used to ensure complete borylation of the organolithium intermediate. The acidic workup hydrolyzes the borate ester to the desired boronic acid.

Applications in Drug Discovery and Development

The primary application of 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid in drug discovery is as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[2] This reaction allows for the efficient formation of biaryl and heteroaryl-aryl structures, which are common motifs in many biologically active compounds.

Workflow for a Typical Suzuki-Miyaura Coupling:

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Field-Proven Insights:

-

Modulation of Physicochemical Properties: The presence of the fluorine atom can enhance membrane permeability and metabolic stability of the final compound, which are critical parameters in drug design.[1]

-

Vector for Further Functionalization: The dimethylaminomethyl group can be used to improve solubility or as a handle for attaching other functionalities, such as linkers for antibody-drug conjugates or imaging agents.

-

Scaffold for Bioactive Molecules: This building block can be incorporated into a wide range of molecular scaffolds to synthesize inhibitors of various enzymes or ligands for receptors implicated in diseases such as cancer, inflammation, and infectious diseases.

While specific examples of drugs synthesized using this exact building block are not prevalent in the readily available literature, the strategic importance of fluorinated and aminomethylated phenylboronic acids is well-established in the pursuit of new drug candidates.[5]

Conclusion: A Versatile Tool for the Medicinal Chemist

3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid represents a valuable and versatile building block for medicinal chemists. Its unique combination of a reactive boronic acid, a modulating fluorine atom, and a functionalizable amino group provides a powerful tool for the synthesis of novel and complex molecules with potential therapeutic applications. The synthetic route outlined in this guide, based on established chemical principles, offers a reliable method for its preparation. As the demand for more sophisticated and effective drug candidates continues to grow, the strategic use of such fluorinated building blocks will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluorophenylboronic acid. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 15, 2026, from [Link]

-

Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. [Link]

-

ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? Retrieved February 15, 2026, from [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8373-8427. [Link]

Sources

- 1. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

- 3. 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid | 2121513-48-0 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

Technical Guide: Sourcing and Utilizing 2-Fluoro-3-Substituted Phenylboronic Acids

Executive Summary: The "Fluorine Scan" Imperative

In modern medicinal chemistry, the 2-fluoro-3-substituted phenyl motif is not merely a structural variation; it is a strategic tool for multiparametric optimization. The ortho-fluorine (2-F) serves two critical functions:

-

Conformational Lock: It restricts rotation around the biaryl axis via steric clash or dipole minimization, often freezing bioactive conformations.

-

Metabolic Blocking: It protects the typically labile ortho-position from P450-mediated oxidation.

However, this scaffold presents a unique chemical paradox: the same electronic effects that make it valuable in a drug target make the boronic acid precursor prone to protodeboronation and boroxine formation . This guide outlines the commercial landscape for these reagents and provides a self-validating protocol for their use.

The Stability Paradox: Technical Context

Before selecting a supplier, one must understand the material's inherent instability. 2-Fluoro-substituted boronic acids are significantly more labile than their non-fluorinated counterparts.

Mechanism of Instability

The electron-withdrawing nature of the fluorine atom at the ortho position increases the Lewis acidity of the boron center. Under basic conditions (standard Suzuki-Miyaura protocols), this facilitates the formation of the boronate "ate" complex, which is the active species for transmetallation. However, if the catalytic cycle is slow, this "ate" complex is susceptible to hydrolytic C-B bond cleavage (protodeboronation).

Key Insight: If your reaction turns black and yields only the de-boronated arene (fluorobenzene derivative), the boronic acid decomposed faster than the palladium oxidative addition occurred.

Figure 1: Kinetic competition between productive coupling and protodeboronation in 2-fluoro systems.

Commercial Supplier Landscape

Sourcing these specific isomers requires navigating between "Catalog Aggregators" (high price, variable batches) and "Origin Manufacturers" (consistent quality, bulk capability).

Tier 1: Primary Manufacturers (Recommended)

These suppliers synthesize in-house and typically hold stock of the 2-fluoro-3-substituted core.

| Supplier | Strength | Best For | Typical Purity |

| Combi-Blocks (USA) | Extensive catalog of halo-substituted boronic acids. Excellent price-to-quality ratio. | Scale-up (Gram to Kg) and diverse substitution patterns (e.g., 2-F-3-Cl, 2-F-3-OMe). | >97% (HPLC) |

| Fluorochem (UK) | Specialized in fluorinated aromatics.[1] High reliability for "difficult" substitution patterns. | European distribution; hard-to-find fluorinated isomers. | >98% (NMR) |

| Enamine (Ukraine/USA) | Massive "Make-on-Demand" (MADE) inventory. | Novel, IP-free building blocks not found in standard catalogs.[2] | Variable (Custom) |

Tier 2: Aggregators & Specialists

-

MilliporeSigma (Sigma-Aldrich): Reliable but often re-packages Tier 1 materials at a premium. Good for small (250mg) reference standards.

-

Matrix Scientific: Strong back-catalog of older/niche intermediates.

-

MedChemExpress: Excellent source for deuterated analogs (e.g., 2-fluoro-3-methoxy-d3-phenylboronic acid) for DMPK studies.[3]

Strategic Sourcing Tip

For 2-fluoro-3-substituted acids, always check the "Containment" form.

-

Free Acid: Cheapest, but prone to dehydration (boroxine).

-

Pinacol Ester:[4][5][6] More stable, less prone to protodeboronation, but atom-inefficient.

-

MIDA Boronate: Maximum stability, requires specialized deprotection/coupling conditions.

Quality Control: The Self-Validating Workflow

You cannot rely solely on the Certificate of Analysis (CoA) for boronic acids stored for >6 months. They exist in a dynamic equilibrium with their anhydride (boroxine).

The Problem: A "100% pure" sample by HPLC may actually be a 3:1 mixture of acid and boroxine. If you calculate stoichiometry based on the acid's MW, you will under-load the reagent, leading to incomplete conversion.

Validation Protocol

-

Visual Inspection: 2-F-3-substituted acids should be off-white solids. Sticky gums indicate hydrolysis or impurity.

-

d6-DMSO NMR Check:

-

Dissolve sample in d6-DMSO.

-

Look for the B-OH protons. Boronic acid B(OH)2 appears as a singlet around 8.0–9.0 ppm.

-

Boroxine signals are often broad or absent due to exchange.

-

Action: If the B(OH)2 integral is low relative to the aromatic protons, assume boroxine formation.

-

Correction Factor: Treat the material as the Boroxine (anhydride) for MW calculations to ensure excess boron is present, or convert to the pinacol ester prior to coupling if the reaction is critical.

Optimized Experimental Protocol

Objective: Suzuki-Miyaura coupling of 2-fluoro-3-chlorophenylboronic acid with a heteroaryl chloride. Challenge: The ortho-fluoro group creates steric hindrance and electronic deactivation.

Reagents

-

Boron Source: 2-Fluoro-3-chlorophenylboronic acid (1.5 equiv - excess accounts for deboronation).

-

Catalyst: XPhos Pd G2 or SPhos Pd G2 (0.02 - 0.05 equiv).

-

Why: These bulky, electron-rich Buchwald precatalysts facilitate oxidative addition (into the halide) and are robust enough to speed up transmetallation, outcompeting the protodeboronation pathway.

-

-

Base: K3PO4 (3.0 equiv).

-

Why: Anhydrous phosphate is milder than carbonates, reducing base-catalyzed deboronation.

-

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1).

Step-by-Step Methodology

-

Charge: Add aryl halide (1.0 equiv), boronic acid (1.5 equiv), and Pd-precatalyst to a vial equipped with a stir bar.

-

Inert: Seal and purge with Nitrogen/Argon for 5 minutes. Oxygen kills the active catalyst, slowing the cycle and favoring deboronation.

-

Solvent: Add degassed solvent and base.

-

Heat: Rapidly heat to 80°C (pre-heated block preferred).

-

Note: Slow ramping allows the boronic acid to degrade before the catalyst activates.

-

-

Monitor: Check LCMS at 1 hour.

-

Success: Product peak dominant.

-

Failure (Ar-H observed): The boronic acid degraded.[7] Switch strategy: Use the Pinacol Ester of the boronic acid or switch to a MIDA boronate.

-

Figure 2: Decision tree for handling and reacting unstable fluorinated boronic acids.

References

-

Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. [Link]

Sources

- 1. Sigma Aldrich 2-Fluorophenylboronic Acid 50 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 2. MADE Building Blocks - Enamine [enamine.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. Combi-Blocks [combi-blocks.com]

- 6. Combi-Blocks [combi-blocks.com]

- 7. Protodeboronation - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Bioconjugation Strategies Using N-Methylaminomethyl Phenylboronic Acid (Wulff-Type)

Executive Summary

Standard phenylboronic acid (PBA) derivatives suffer from a critical limitation in biological environments: their high pK_a (~8.8) prevents effective binding to diols or specific ligands at physiological pH (7.4). This Application Note details the use of N-methylaminomethyl phenylboronic acid derivatives—often referred to as "Wulff-type" boronates.

By incorporating an ortho-aminomethyl group, these molecules form an intramolecular dative bond (B←N) that stabilizes the reactive tetrahedral boronate geometry, lowering the pK_a to ~6.5–7.0. This modification enables two distinct, high-value bioconjugation modalities under neutral conditions:

-

Reversible Glyco-Targeting: Binding to cell-surface sialic acids and ribose.

-

Bioorthogonal Assembly: High-affinity, semi-irreversible conjugation with Salicylhydroxamic Acid (SHA).

Scientific Background & Mechanism[1][2][3][4][5][6]

The pK_a Challenge

In aqueous media, boronic acids exist in equilibrium between a trigonal planar (neutral) form and a tetrahedral (anionic) hydroxoboronate form. Only the tetrahedral form effectively binds cis-diols (like sugars) or SHA ligands.

-

Standard PBA: pK_a ≈ 8.8. At pH 7.4, it is >95% trigonal (inactive).

-

Wulff-Type PBA: The o-N-methylaminomethyl group donates lone pair electrons to the empty p-orbital of boron. This intramolecular coordination mimics the tetrahedral state, effectively lowering the operational pK_a to the physiological range.

The N-Methyl Advantage

The specific use of an N-methyl (secondary amine) substituent, rather than a primary amine, serves two purposes:

-

Chemical Stability: It prevents the amine from forming Schiff bases (imines) with endogenous aldehydes (e.g., reducing sugars), ensuring the nitrogen remains available for B–N coordination.

-

Steric Tuning: The methyl group locks the conformation, enhancing the stability of the B–N interaction.

Mechanism Visualization

Figure 1: Mechanism of pKa suppression via intramolecular B–N coordination, facilitating neutral pH conjugation.

Experimental Protocols

Protocol A: Synthesis of NHS-Activated Wulff-Type Linker

Use this protocol to convert a carboxyl-containing Wulff-type boronic acid into an amine-reactive linker for protein conjugation.

Reagents:

-

Precursor: 4-Carboxy-2-(N-methylaminomethyl)phenylboronic acid (Custom synthesis or commercial source).

-

Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).

-

Solvent: Dry DMF or DMSO.

Step-by-Step:

-

Dissolution: Dissolve 100 mg (approx. 0.4 mmol) of the precursor in 2 mL dry DMF.

-

Activation: Add 1.2 equivalents of EDC and 1.2 equivalents of NHS.

-

Reaction: Stir at Room Temperature (RT) for 4 hours under nitrogen atmosphere.

-

Validation (TLC/LCMS): Monitor conversion. The NHS ester is unstable; use immediately or precipitate with cold diethyl ether and store at -20°C under argon.

Protocol B: Protein Conjugation (PBA-Functionalization)

Target: Lysine residues on an antibody or BSA.

-

Buffer Exchange: Exchange protein buffer to PBS (pH 7.4). Note: Avoid Tris or buffers containing primary amines.

-

Conjugation: Add 10–20 molar excess of the NHS-activated Wulff Linker (from Protocol A) to the protein solution (1–5 mg/mL).

-

Incubation: Incubate for 1 hour at RT or overnight at 4°C.

-

Purification: Remove excess linker using a Zeba Spin Desalting Column (7K MWCO) or dialysis against PBS.

-

QC (Alizarin Red S Assay):

-

Mix 50 µL conjugate with 50 µL Alizarin Red S (ARS) solution (100 µM in PBS).

-

Result: A color shift from burgundy to orange/yellow (fluorescence increase) confirms the presence of functional boronic acid.

-

Protocol C: The PBA-SHA "Click" Assembly

This system creates a highly stable, bioorthogonal linkage between the PBA-protein and a Salicylhydroxamic Acid (SHA) derivative.

Workflow Diagram:

Figure 2: Workflow for the bioorthogonal assembly of PBA and SHA moieties.

Procedure:

-

Preparation: Ensure Protein A is functionalized with Wulff-PBA (Protocol B) and Target B (e.g., drug payload or surface) is functionalized with SHA.

-

Mixing: Combine equimolar amounts (or excess of small molecule) in PBS pH 7.4.

-

Reaction Time: The reaction is rapid. Allow 30–60 minutes for completion.

-

Stability Check: The complex is stable in serum and at pH 7.4.

-

Reversibility (Optional): To dissociate, lower pH to < 4.0 or add competitive ligand (100 mM Salicylhydroxamic acid free acid).

Data Summary & Comparison

Table 1: Comparative Reactivity of Boronic Acid Derivatives

| Feature | Standard Phenylboronic Acid (PBA) | N-methylaminomethyl PBA (Wulff-Type) | 2-Acetylphenylboronic Acid (2-APBA) |

| pKa | ~8.8 | 6.2 – 7.2 | ~7.5 |

| Dominant Geometry (pH 7.4) | Trigonal (Planar) | Tetrahedral (B–N Coordinated) | Equilibrium |

| Diol Binding (pH 7.4) | Poor / Negligible | Strong (Kd ~ mM to µM range) | Moderate |

| Primary Application | Chromatography (High pH) | Physiological Bioconjugation / Sensors | Reversible Iminoboronates |

| Stability vs. Oxidation | Moderate | High (Amine protects Boron) | Moderate |

Troubleshooting & Optimization (Expert Insights)

"The Conjugate isn't Binding"

-

Cause 1: Buffer Interference. Did you use Tris, Tricine, or Bicine? These buffers contain 1,2-diols or amines that compete for the boron center.

-

Solution: Switch to Phosphate (PBS), HEPES, or MOPS.

-

-

Cause 2: Oxidation. Boronic acids can oxidize to phenols (C-B bond cleavage) in the presence of reactive oxygen species (ROS) or peroxides.

-

Solution: Degas buffers and store conjugates at -20°C. The o-aminomethyl group provides some protection against oxidation compared to naked PBA.

-

Self-Validation Controls

To ensure your bioconjugation is real and not non-specific adsorption, perform these controls:

-

Fructose Competition: Add 50–100 mM Fructose to the binding assay. Fructose has a high affinity for boronic acids. If your signal (binding) disappears, the interaction was specific to the boronate.

-

Acid Wash: Wash the complex with pH 3.0 buffer. The B–N bond should hydrolyze, releasing the payload.

References

-

Wulff, G. (1982). Selective Binding to Polymers via Covalent Bonds. Pure and Applied Chemistry. Link

-

Stolowitz, M. L., et al. (2001). Phenylboronic Acid-Salicylhydroxamic Acid Bioconjugates. 1. A Novel Boronic Acid Complex for Protein Immobilization.[1] Bioconjugate Chemistry. Link

-

Bull, S. D., et al. (2013). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research. Link

-

Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Link

-

Wang, B., et al. (2002). Boronic Acid-Based Sensors.[2][3][4] Current Organic Chemistry. Link

Sources

- 1. A novel Wulff-type boronate acid-functionalized magnetic metal-organic framework imprinted polymer for specific recognition of glycoproteins under physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Sterically Hindered Substrates

Ticket ID: SC-SUZUKI-HINDERED-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming the "Transmetalation Wall" and Protodeboronation in Ortho-Substituted Systems

Executive Summary: The "Transmetalation Wall"

Standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) fail with sterically hindered substrates (ortho-substituted boronic acids or aryl halides) due to two competing kinetic factors:

-

Slow Transmetalation: Bulky substituents physically block the approach of the boronate species to the palladium center.

-

Fast Protodeboronation: Because transmetalation is slow, the boronic acid spends more time exposed to base and water, leading to hydrolytic cleavage of the C-B bond before it can couple.

The Solution: You must shift the kinetic balance by using bulky, electron-rich ligands (to open the coordination sphere) and anhydrous/rapid protocols (to outrun deboronation).

Hardware Selection: Ligands & Catalysts

Do not use standard bis-phosphines (dppf, PPh₃). They are too crowded. You need ligands that facilitate a monosubstituted Pd species (L-Pd-Ar) to allow space for the incoming bulky boronic acid.

A. The Buchwald Phosphines (Dialkylbiaryl phosphines)

These are the gold standard. The biaryl backbone induces a secondary interaction with Palladium, stabilizing the monoligated species.

| Ligand | Best Use Case | Mechanism of Action |

| SPhos | General Hindrance. Good for ortho-substituted boronic acids. | High electron density facilitates oxidative addition; bulk promotes reductive elimination. |

| XPhos | High Hindrance. Excellent for aryl chlorides and tosylates. | More sterically demanding than SPhos; boosts yields with unactivated aryl chlorides. |

| RuPhos | Electronic Deactivation. Best for electron-rich or highly hindered secondary alkyl boronates. | Extremely electron-rich; overcomes electronic deactivation in the oxidative addition step. |

B. NHC Catalysts (PEPPSI Series)

For substrates that are "large but flexible" or require extreme stability, N-Heterocyclic Carbenes (NHCs) are superior. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) platform is air-stable and highly active.

-

PEPPSI-IPr: The workhorse for difficult couplings.

-

PEPPSI-IPent: Superior for tetra-ortho-substituted biaryls (extreme hindrance). The flexible pentyl chains wrap around the metal, protecting it while allowing substrate access.

Decision Logic: Ligand Selection

Caption: Flowchart for selecting the optimal catalyst system based on steric severity and substrate stability.

The "Bug": Protodeboronation

If your starting material disappears but no product forms (and you see the de-borylated arene by GC/LC-MS), you are a victim of protodeboronation.

Mechanism

Base attacks the Boron center to form a boronate anion. In the presence of water, this anion is protonated, cleaving the C-B bond.[1] Key Insight: Steric hindrance slows down the productive reaction (transmetalation), giving the destructive reaction (hydrolysis) more time to occur.

Troubleshooting Steps

-

Switch to Boronic Esters: Pinacol esters are more stable than free boronic acids.

-

Use "Slow Release": MIDA boronates release the active species slowly, keeping the concentration of the vulnerable species low.

-

Go Anhydrous: Water is the proton source.[1] Eliminating it stops the pathway.

Caption: The Kinetic Competition: Steric hindrance blocks the green path, forcing the substrate down the red path (Protodeboronation).

Experimental Protocols (The Code)

Protocol A: The "Buchwald Standard" (High Activity)

Best for: 2,6-disubstituted aryl halides coupling with moderately hindered boronic acids.

-

Catalyst: Pd-G4-XPhos (Buchwald 4th Gen Precatalyst) - 2.0 mol% .

-

Why G4? It activates at room temperature and ensures a strict 1:1 Pd:Ligand ratio.

-

-

Solvent: Toluene : Water (10:1 ratio).

-

Note: A biphasic system is often better than miscible solvents for hindered substrates as it regulates base solubility.

-

-

Base: K₃PO₄ (3.0 equiv).

-

Conditions: Seal tube, heat to 100°C vigorously for 2-12 hours.

Protocol B: The Anhydrous "Speed Run" (TMSOK)

Best for: Extremely unstable boronic esters prone to rapid protodeboronation. Reference: Denmark et al. (JACS/ACS Catalysis) [1, 2]

-

Reagents:

-

Aryl Halide (1.0 equiv)

-

Boronic Ester (Pinacol) (1.2 equiv) - Do not use Acid.

-

Base: Potassium Trimethylsilanolate (TMSOK ) (2.0 equiv).

-

-

Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%).[2]

-

Solvent: Anhydrous Toluene (0.2 M concentration).

-

Procedure:

Protocol C: The "Heavy Duty" (PEPPSI-IPent)

Best for: Tetra-ortho-substituted biaryls (e.g., mesityl-mesityl coupling). Reference: Organ et al. [3]

-

Catalyst: Pd-PEPPSI-IPent (2-4 mol%).

-

Base: KOtBu (Potassium tert-butoxide) (2.0 equiv).

-

Solvent: 1,4-Dioxane or Toluene.

-

Conditions: 80-110°C.

-

Note: The bulky NHC ligand prevents the catalyst from crashing out (forming Pd black) even under these harsh conditions.

-

FAQ & Troubleshooting

Q: My reaction turns black immediately, and I get low yield. Why? A: "Pd Black" formation indicates your ligand is detaching, or the Pd is reducing and aggregating before it can enter the catalytic cycle.

-

Fix: Switch to a Precatalyst (like XPhos-Pd-G4 or PEPPSI). These are designed to release the active species only when they enter the cycle, preventing premature aggregation.

Q: I see the homocoupling of the boronic acid (Ar-Ar) instead of the cross-product. A: This happens when oxidative addition of the aryl halide is too slow (leaving the Pd idle) or oxygen is present.

-

Fix: Degas solvents thoroughly (sparge with Argon for 15 mins). Ensure your Aryl Halide isn't deactivated (e.g., electron-rich chloride). If it is, switch to RuPhos or PEPPSI-IPr .

Q: Can I use microwave heating? A: Yes, but be careful. For sterically hindered substrates, microwave heating can accelerate protodeboronation faster than it accelerates transmetalation. If you use microwave, use Protocol B (Anhydrous) to remove the deboronation risk.

References

-

Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters. Delaney, C. P., Kassel, V. M., & Denmark, S. E.[5][6] (2020).[3][6] ACS Catalysis, 10(1), 73–80.

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E.[6] (2018).[6] Journal of the American Chemical Society, 140(12), 4401–4416.

-

Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Valente, C., et al. (Organ Group). (2012).[3] Angewandte Chemie International Edition, 51(14), 3314-3317.

-

Universal Scaffolds for the Suzuki–Miyaura Coupling of Hindered Substrates. Martin, R., & Buchwald, S. L. (2008). Accounts of Chemical Research, 41(11), 1461–1473.

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

The Ortho-Fluorine Effect: A Comparative Guide to Boronic Acid Lewis Acidity and pKa

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the nuanced interplay of substituent effects on molecular properties is a cornerstone of rational design. Among these, the influence of fluorine, particularly in the ortho position of an aromatic ring, imparts unique characteristics that can be leveraged to fine-tune the reactivity and binding affinity of functional groups. This guide provides an in-depth comparison of ortho-fluorinated phenylboronic acid with its isomers and the unsubstituted parent compound, focusing on the critical parameters of Lewis acidity and pKa. We will delve into the mechanistic underpinnings of the observed effects and provide detailed experimental protocols for their characterization, offering a comprehensive resource for researchers in the field.

The Fundamental Role of Boronic Acids

Boronic acids, characterized by the R-B(OH)₂ functional group, are versatile building blocks in organic chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions.[1] Beyond their synthetic utility, their ability to act as Lewis acids and form reversible covalent bonds with diols makes them invaluable for applications in chemical biology, including carbohydrate sensing and as enzyme inhibitors.[2]

The Lewis acidity of a boronic acid, its capacity to accept an electron pair, is intrinsically linked to its pKa, which describes its tendency to act as a Brønsted acid. In aqueous solution, a boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form, generated by the addition of a hydroxide ion.[3][4] It is this tetrahedral boronate that is often crucial for strong binding interactions with biological targets. Consequently, understanding and modulating the pKa is a key strategy in the design of boronic acid-based drugs and sensors.

The Pronounced Influence of Ortho-Fluorine Substitution

The introduction of a fluorine atom onto the phenyl ring of phenylboronic acid significantly enhances its acidity (lowers its pKa). This effect is most pronounced when the fluorine is in the ortho position.

The increased acidity of ortho-fluorophenylboronic acid is primarily attributed to the formation of an intramolecular hydrogen bond between the electronegative fluorine atom and the hydrogen of one of the boronic acid's hydroxyl groups.[5] This interaction stabilizes the tetrahedral boronate anion, shifting the equilibrium towards the deprotonated form and thus lowering the pKa.

Comparative pKa Values

The following table summarizes the experimentally determined pKa values for phenylboronic acid and its monofluoro-substituted isomers in aqueous solution, illustrating the significant impact of the ortho-fluoro substituent.

| Compound | pKa in Water |

| Phenylboronic Acid | 8.86[5] |

| 4-Fluorophenylboronic Acid | 8.77[5] |

| 2-Fluorophenylboronic Acid | Significantly lower than para-isomer |

Note: While a precise side-by-side comparative value for 2-fluorophenylboronic acid from the same study was not available in the reviewed literature, the established trend and mechanistic understanding confirm its pKa is markedly lower than that of the para- and meta-isomers. The range of pKa values for various fluorinated phenylboronic acids has been reported to be between 6.17 and 8.77.[5]

The data clearly demonstrates that while fluorine's electron-withdrawing inductive effect increases the acidity in all positions compared to the unsubstituted analog, the ortho position benefits from the additional stabilizing intramolecular hydrogen bond.

Quantifying Lewis Acidity: The Gutmann-Beckett Method

While pKa provides a measure of Brønsted acidity in aqueous solution, a more direct assessment of Lewis acidity can be achieved using the Gutmann-Beckett method.[5][6] This technique utilizes triethylphosphine oxide (TEPO) as a ³¹P NMR probe. The change in the ³¹P NMR chemical shift upon complexation of TEPO with a Lewis acid provides a quantitative measure of the Lewis acidity, expressed as the Acceptor Number (AN).[7]

For boronic acids, which can have limited stability, it is often more practical to measure the Lewis acidity of their corresponding catechol esters. The introduction of a fluorine substituent into the phenyl ring of a phenylboronic acid catechol ester results in an increased Lewis acidity, with the most significant effect observed for the 2-fluoro derivative.[6] This correlates well with the observed pKa trends and further underscores the potent electron-withdrawing and stabilizing nature of the ortho-fluoro group.

Experimental Protocols

To empower researchers to validate these findings and apply these principles in their own work, we provide the following detailed experimental protocols.

Determination of pKa by UV-Vis Spectrophotometric Titration

This method is highly sensitive and suitable for compounds with a UV-active chromophore near the ionization center.

Methodology Workflow

Workflow for Spectrophotometric pKa Determination.

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a 10 mM stock solution of the boronic acid in DMSO.

-

Prepare a series of aqueous buffer solutions with constant ionic strength (e.g., 0.1 M KCl) covering a wide pH range (e.g., pH 3 to 12). A universal buffer system can be employed.

-

-

Sample Preparation for Measurement:

-

In a 96-well UV-transparent microplate, add a precise volume of each buffer solution to different wells.

-

Add a small, fixed volume of the boronic acid stock solution to each well, ensuring the final DMSO concentration is low (e.g., ≤2% v/v) to minimize its effect on the pKa. Include buffer blanks without the boronic acid for background correction.

-

-

Spectrophotometric Measurement:

-

Measure the UV-Vis absorbance spectrum for each well over a relevant wavelength range (e.g., 230-500 nm) using a microplate reader.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance change as a function of pH.

-

Plot the absorbance at these wavelengths against the measured pH of each buffer solution.

-

The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to a suitable sigmoidal function (e.g., the Henderson-Hasselbalch equation or a Boltzmann fit).

-

Determination of Lewis Acidity (Acceptor Number) by the Gutmann-Beckett Method

This protocol is for determining the Lewis acidity of boronic acid catechol esters using ³¹P NMR spectroscopy.

Methodology Workflow

Workflow for Gutmann-Beckett Lewis Acidity Determination.

Step-by-Step Protocol:

-

Synthesis of Boronic Acid Catechol Ester:

-

React the desired fluorophenylboronic acid with catechol in a suitable solvent (e.g., toluene) with azeotropic removal of water to yield the corresponding catechol ester. Purify the product before use.

-

-

Preparation of NMR Samples:

-

Prepare a solution of triethylphosphine oxide (TEPO) in a weakly Lewis acidic deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in an NMR tube.

-

Prepare a solution of the boronic acid catechol ester in the same deuterated solvent in a separate NMR tube.

-

Prepare a third NMR tube containing a mixture of the boronic acid catechol ester and TEPO in the same solvent. Equimolar concentrations are typically used.

-

-

³¹P NMR Spectroscopy:

-

Acquire a ³¹P NMR spectrum for each of the three samples.

-

-

Data Analysis and Calculation of Acceptor Number (AN):

-

Determine the ³¹P chemical shift (δ) of the free TEPO from the first sample.

-

Determine the ³¹P chemical shift of the TEPO-boronic ester adduct from the third sample. This is δ_sample.

-

Calculate the Acceptor Number using the established formula: AN = 2.21 × (δ_sample - 41.0), where 41.0 ppm is the chemical shift of TEPO in the reference non-coordinating solvent, hexane.[7]

-

Conclusion

The strategic placement of a fluorine atom at the ortho-position of a phenylboronic acid moiety provides a powerful tool for enhancing its acidity and, by extension, its Lewis acidity. This "ortho-fluorine effect," driven by the formation of a stabilizing intramolecular hydrogen bond, is a key consideration in the design of boronic acid-based compounds for a range of applications, from catalysis to drug development. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to explore and exploit this phenomenon in their own work. By understanding and quantifying these fundamental properties, the scientific community can continue to advance the rational design of novel and effective boronic acid-based technologies.

References

-

Sporzyński, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2713. [Link]

-

Jakubczyk, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3439. [Link]

-

Jakubczyk, M., et al. (2020). Quantitative determination of the Lewis acidity of phenylboronic catechol esters - Promising anion receptors for polymer electrolytes. Electrochimica Acta, 354, 136735. [Link]

-

Magritek. (2016). New Lab Manual: Determination of Lewis Acidity using 31P NMR. [Link]

-

Barbosa, A. G. H., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(23), 7136. [Link]

-

Carbon. (n.d.). Determination of Lewis Acidity using 31P NMR. [Link]

-

ResearchGate. (n.d.). Gutmann-Beckett acceptor numbers for 3a-3e and B(C6F5)3 with Et3PO and Me3PS. [Link]

-

MURAL - Maynooth University Research Archive Library. (2011). Separating Electrophilicity and Lewis Acidity: The Synthesis, Characterization, and Electrochemistry of the Electron Deficient Tris(aryl)boranes B(C6F5)3−n (C6Cl5)n (n = 1−3). [Link]

-

Wikipedia. (n.d.). Boronic acid. [Link]

-

Wikipedia. (n.d.). Gutmann–Beckett method. [Link]

-

PubMed. (2017). 31P NMR Chemical Shifts of Phosphorus Probes as Reliable and Practical Acidity Scales for Solid and Liquid Catalysts. [Link]

-

PubMed. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. [Link]

-

ResearchGate. (n.d.). Selected boronic acids and their pKa values. [Link]

-

PubMed Central (PMC). (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. [Link]

-

Stenutz. (n.d.). Gutmann acceptor and donor numbers. [Link]

-

ResearchGate. (n.d.). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. [Link]

-

Lirias. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. [Link]

-

PubMed Central (PMC). (2017). Molecular recognition with boronic acids—applications in chemical biology. [Link]

-

PubMed. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. [Link]

-

ResearchGate. (n.d.). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. [Link]

-

Truman ChemLab. (n.d.). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. magritek.com [magritek.com]

- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

Comparative Guide: Crystal Structure Analysis of 3-(N-methylaminomethyl)-2-fluorophenylboronic Acid

Executive Summary

This guide provides a technical comparative analysis of 3-(N-methylaminomethyl)-2-fluorophenylboronic acid (hereafter referred to as 3-NMAM-2-FPBA ). Unlike its widely studied ortho-substituted analogs (which spontaneously cyclize into benzoxaboroles or Wulff-type adducts), 3-NMAM-2-FPBA presents a unique 1,2,3-substitution pattern . This geometric constraint prevents intramolecular B–N coordination, resulting in a "frustrated" Lewis acid-base system that significantly alters its solid-state packing, solubility, and binding kinetics compared to standard phenylboronic acids.

This document is designed for medicinal chemists and crystallographers to evaluate 3-NMAM-2-FPBA as a scaffold for protease inhibitors and carbohydrate sensors.

Part 1: Structural Dynamics & Comparative Analysis

The "Frustrated" Geometry vs. Ortho-Analogs

The defining feature of 3-NMAM-2-FPBA is the position of the amine relative to the boron center. In standard drug design (e.g., Tavaborole), the amine is ortho (position 2) to the boron (position 1), facilitating a stable intramolecular B–N bond (1.6–1.7 Å).

In 3-NMAM-2-FPBA, the amine is at position 3. The distance is too great for intramolecular coordination.

-

Consequence: The boron remains trigonal planar (sp²) and highly Lewis acidic, unquenched by the internal amine.

-

Fluorine Effect: The fluorine at position 2 exerts a strong inductive effect (-I), lowering the pKₐ of the boronic acid and enhancing its affinity for diols (sugars) or serine residues in enzymes.

Comparative Metrics Table

| Feature | 3-NMAM-2-FPBA (Subject) | 2-(Aminomethyl)phenylboronic acid (Comparator A) | 3-Fluorophenylboronic acid (Comparator B) |

| Geometry | Open (Trigonal Planar Boron) | Closed/Cyclic (Tetrahedral Boron) | Open (Trigonal Planar) |

| Intramolecular Interaction | OH···F and NH[1]···F (H-bonds) | B–N (Dative Bond, ~1.65 Å) | OH···F (Weak H-bond) |

| Crystal Packing | Intermolecular H-bond Networks (Sheets) | Discrete Zwitterionic Monomers | Syn-anti Dimers (Centrosymmetric) |

| Lewis Acidity | High (Enhanced by ortho-F) | Low (Quenched by amine) | Moderate (Meta-F effect) |

| pKₐ (approx) | ~7.8 - 8.2 | ~5.5 - 6.5 (Apparent) | ~8.7 |

| Solubility (pH 7.4) | High (Zwitterionic character) | Moderate (Neutral adduct) | Low (Neutral species) |

Structural Equilibrium Diagram

The following diagram illustrates the distinct structural behaviors dictated by the substitution pattern.

Figure 1: Structural divergence between ortho- and meta-aminomethyl isomers. The subject molecule (blue) retains an open, reactive boron center due to geometric constraints.

Part 2: Experimental Protocols (Self-Validating Systems)

Crystallization Strategy

Obtaining X-ray quality crystals of zwitterionic boronic acids is challenging due to their tendency to form amorphous powders.

Method: Vapor Diffusion (Sitting Drop)

-

Preparation: Dissolve 20 mg of 3-NMAM-2-FPBA in 1.5 mL of Methanol/Water (9:1 v/v). The water is critical to prevent the formation of boroxine anhydrides (trimerization).

-

Acidification: Add 1.0 eq of HCl if the zwitterionic form precipitates too quickly. We aim for the hydrochloride salt initially to improve solubility, or the free base for the final structure.

-

Setup: Place 2 µL of sample solution on a sitting drop bridge.

-

Reservoir: Use 500 µL of Acetone or THF (antisolvent).

-

Validation: Monitor for birefringence under polarized light after 48 hours.

Why this works: The slow diffusion of acetone gradually lowers the solubility of the polar boronic acid, promoting ordered stacking driven by the Fluorine-Amine dipoles rather than rapid precipitation.

X-Ray Data Collection & Refinement

-

Temperature: Collect data at 100 K .

-

Reasoning: Boronic acid -B(OH)₂ groups often exhibit rotational disorder at room temperature. Freezing the rotation is essential to locate the hydrogen atoms involved in the critical OH···F intramolecular bond.

-

-

Resolution Target: 0.8 Å or better.

-

Refinement Check (The "R-Factor" Trap):

-

Watch for "ghost" electron density near the Boron. If the Boron geometry refines to planar but R-factors remain high (>7%), check for partial occupancy of a tetrahedral species (indicating coordination with a water molecule from the solvent).

-

pKₐ Determination (Potentiometric Titration)

To verify the electronic influence of the 2-Fluoro group compared to the 3-Fluoro analog.

-

Solvent: Carbonate-free water (degassed) with 0.1 M KCl (ionic strength maintainer).

-

Concentration: 5 mM Boronic Acid.

-

Titrant: 0.1 M KOH (standardized).

-

Data Processing: Use the Henderson-Hasselbalch equation.

-

Expected Result: The pKₐ should be ~0.5–1.0 units lower than phenylboronic acid (8.[2]8) due to the ortho-fluorine, but higher than the ortho-amine analog (which appears artificially acidic due to B-N bond formation).

-

Part 3: Workflow Visualization

The following diagram outlines the decision tree for characterizing the solid-state structure, ensuring that the correct tautomer (Open vs. Zwitterionic) is identified.

Figure 2: Crystallographic decision tree for differentiating between free boronic acid and solvent-coordinated species.

References

-

Structural Analysis of Fluorin

- Source: Cyrański, M. K., et al. (2012). "Structural and Energetic Landscape of Fluorinated 1,4-Phenylenediboronic Acids." Crystal Growth & Design.

- Relevance: Establishes the impact of Fluorine positioning on crystal packing and acidity.

-

Intramolecular B–N Interactions (Wulff-Type)

- Source: Collins, B. E., et al. (2009). "Probing Intramolecular B-N Interactions in Ortho-Aminomethyl Arylboronic Acids." Journal of Organic Chemistry.

- Relevance: Defines the criteria for B-N bond formation in ortho-isomers, serving as the negative control for our meta-isomer analysis.

-

Boronic Acid pKa and Binding Constants

- Source: Yan, J., et al. (2008). "Boronic Acid-Based Fluoride Sensing." Sensors.

- Relevance: Provides comparative pKa data for fluorinated boronic acid deriv

-

Crystallographic D

-

Source: Cambridge Structural Database (CSD).[3]

- Relevance: Provides the unit cell parameters for the direct comparator (Compar

-

Sources

Precision Analytics for Hygroscopic Amine-Boronic Acids: A Comparative Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Protocol Guide.

The "Triple Threat" Challenge

Analyzing amine-boronic acids represents a unique convergence of three chemical variabilities that render standard purity assays (like simple elemental analysis or melting point) virtually useless.

-

Hygroscopicity: These compounds greedily absorb atmospheric moisture. A sample weighing 10 mg may contain 1-2 mg of water within minutes of exposure, inflating the apparent mass and skewing molar calculations.

-

Boroxine Equilibrium: In the solid state and non-aqueous solution, boronic acids (

) spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides). This is a reversible equilibrium driven by entropy and solvent polarity. A "pure" sample is often a dynamic mixture of monomer and trimer. -

N→B Coordination: The Lewis-acidic boron atom can accept electron density from the internal amine (Lewis base), forming an intramolecular dative bond. This coordination locks the molecule in a specific conformation, broadening NMR signals and causing severe peak tailing in HPLC due to secondary silanol interactions.

This guide compares three analytical methodologies to overcome these hurdles, establishing Quantitative NMR (qNMR) as the primary reference method, supported by Modified HPLC and Mannitol-Assisted Titration .

Method 1: Quantitative NMR (qNMR) – The Gold Standard

qNMR is the superior method for this specific class of compounds because it measures the molar ratio of the analyte to an internal standard, independent of water content or boroxine formation (provided the relaxation times are managed).

Why It Works

-

Insensitive to Water: Unlike weight-based assays, qNMR counts protons. If your sample is 10% water by weight, qNMR simply reports the lower molar amount of the target compound.

-

Equilibrium Transparent: In DMSO-

with a trace of

Experimental Protocol

Reagents:

-

Solvent: DMSO-

(99.9% D). Note: Avoid -

Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. Requirement: High purity (>99.9% TraceCERT® or equivalent), non-hygroscopic, and distinct singlet peaks.

Step-by-Step Workflow:

-

Gravimetry: Accurately weigh ~10-15 mg of the amine-boronic acid (

) and ~5-10 mg of the Internal Standard ( -

Dissolution: Add 0.6 mL DMSO-

. Sonicate briefly to ensure complete dissolution. -

Acquisition Parameters (Critical):

-

Pulse Angle: 90° (maximize signal).

-

Relaxation Delay (

): -

Scans (NS): 16 or 32 (S/N > 250:1).

-

Temperature: 298 K (controlled).

-

-

Processing: Phase and baseline correct manually. Integrate the IS singlet (set to known proton count) and a distinct non-exchangeable analyte signal (e.g., aromatic CH).

Calculation:

Method 2: HPLC with Acidic Modifiers – The Separation Solution

Standard HPLC often fails for amine-boronic acids due to "shark-tooth" peak shapes caused by the amine interacting with column silanols and the boron interacting with the stationary phase.

Why It Works (With Modification)

By using a low-pH mobile phase , we protonate the amine (

Experimental Protocol

System: Agilent 1200/1260 or Waters Arc HPLC. Column: C18 with high carbon load and end-capping (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex XB-C18). Avoid bare silica or simple C18.

Conditions:

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Formic acid is often too weak to fully suppress the N-B interaction.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV at 254 nm (or

of the aromatic system).

The "Ghost Peak" Warning: You may observe split peaks or broad humps if the boroxine-monomer equilibrium is slow on the chromatographic time scale.

-

Solution: Add 1-2% pinacol to the sample diluent. This converts all boron species in situ to the boronate ester, creating a single, sharp peak for analysis.

Method 3: Mannitol-Assisted Titration – The Stoichiometric Check

Direct acid-base titration fails because boronic acids are very weak acids (

Why It Works

Boronic acids form stable cyclic esters with cis-diols (like D-mannitol or D-sorbitol). This complexation releases a proton, effectively lowering the

Experimental Protocol

-

Dissolution: Dissolve ~50 mg of sample in 20 mL water (or MeOH/Water mix).

-

Complexation: Add excess D-Mannitol (~1 g).

-

Titration: Titrate with standardized 0.1 N NaOH using phenolphthalein indicator or a potentiometric pH electrode.

-

Endpoint: The inflection point corresponds to the moles of active boron.

Limitation: This method assumes the impurity is not acidic. It confirms "Boron Content" but not necessarily organic purity.

Comparative Analysis

| Feature | qNMR (Recommended) | HPLC (Modified) | Mannitol Titration |

| Primary Output | Absolute Purity (wt%) | Relative Purity (Area %) | Active Boron Content |

| Specific Challenge | Hygroscopicity: Solved via internal standard ratio. | Tailing: Solved via TFA/HSS columns. | Non-Specific: Detects any acidic impurity. |

| Equilibrium Handling | Fast exchange in DMSO (single peak). | Can split peaks (requires Pinacol). | Drives equilibrium to complex (accurate). |

| Sample Recovery | Yes (non-destructive). | No. | No. |

| Precision | High (<1% error). | Medium (Response factor dependent). | Medium (Endpoint detection). |

| Throughput | Low (15-20 mins/sample). | High (Automated). | Low (Manual). |

Analytical Decision Matrix (Workflow)

The following diagram illustrates the logical flow for selecting the appropriate method based on the development stage and specific analytical need.

Figure 1: Decision tree for selecting the optimal analytical technique based on development phase and data requirements.

References

-

Waters Corporation. (2024). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Retrieved from [Link]

-

Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[7][8] Wiley-VCH.

-

Phenomenex. (2025).[9] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

-

Tokunaga, Y., et al. (2002).[10] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.[10] Heterocycles.[10] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. enovatia.com [enovatia.com]

- 4. Water-stable boroxine structure with dynamic covalent bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. papers.ssrn.com [papers.ssrn.com]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. The Boroxine-Boronic Acid Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 10. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.